molecular formula C12H23NO2 B1399575 {1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol CAS No. 1248228-37-6

{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol

Cat. No. B1399575
CAS RN: 1248228-37-6
M. Wt: 213.32 g/mol
InChI Key: XXJIPVMXOPTWKT-UHFFFAOYSA-N
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Description

{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol (hereinafter referred to as “OXM”) is an organic compound belonging to the piperidine family. It is a colorless liquid with a slightly sweet smell and a boiling point of around 100°C. OXM has been studied for its potential applications in the fields of medicine, biochemistry, and chemical synthesis.

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis :

    • The synthesis of derivatives of "{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol" has been achieved through condensation reactions. For instance, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol involved condensation with p-toluenesulfonyl chloride. X-ray crystallography revealed that the piperidine ring is in a chair conformation, with a tetrahedral geometry around the sulfur atom. These structural details are crucial for understanding the chemical properties and potential applications of these compounds (Girish et al., 2008).
    • Similar synthesis and structural analysis were performed for other derivatives, including 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. These studies also emphasized the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom (Benakaprasad et al., 2007; Prasad et al., 2008).
  • Chemical Transformations and Applications :

    • The derivatives of "{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol" have been utilized in various chemical transformations. For example, indirect electrochemical oxidation of 1-N-substituted piperidin-4-ones led to the formation of α-hydroxyketals, showcasing the reactivity and potential for synthesis of complex molecules (Elinson et al., 2006).
    • Another study focused on the use of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, derived from a piperidine derivative, as catalysts for oxidative cyclization of alkenols. This highlights the application of these compounds in catalysis and organic synthesis (Dönges et al., 2014).
  • Potential Antimicrobial Properties :

    • Some derivatives exhibited antimicrobial activity. For instance, a study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives showed good activity against bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Future Directions

Piperidine derivatives, which could potentially include “{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol”, are an essential heterocyclic system and a pivotal cornerstone in the production of drugs . They have shown several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests that “{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol” and similar compounds may have potential for future drug discovery and development .

properties

IUPAC Name

[1-(oxan-4-ylmethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c14-10-12-1-5-13(6-2-12)9-11-3-7-15-8-4-11/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJIPVMXOPTWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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